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Compound of Interest

Compound Name: Dimethyl cyanocarbonimidate

CAS No.: 24771-25-3

Cat. No.: B1607175

Get Quote

Introduction & Reactivity Profile
Dimethyl cyanocarbonimidate (DMCC) is a "push-pull" alkene equivalent where the electron-

withdrawing N-cyano group activates the central carbon for nucleophilic attack, while the

methoxy groups serve as tunable leaving groups.

Core Chemical Identity[1][2][3][4][5]
IUPAC Name: Dimethyl N-cyanocarbonimidate

CAS Number: 24771-25-3[1][2]

Formula: C₄H₆N₂O₂

Structure: (CH₃O)₂C=N-CN

Role: 1,1-Dielectrophile (N-C-N fragment donor).
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In catalytic workflows, DMCC acts as a linchpin reagent. It reacts with binucleophiles

(amidines, guanidines) to form six-membered heterocycles. The reaction is typically driven by

Base Catalysis (to activate the nucleophile) or Lewis Acid Catalysis (to activate the imidate

core), proceeding via a sequential addition-elimination mechanism.

Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the base-catalyzed condensation of DMCC with an amidine to

form a 1,3,5-triazine. This pathway highlights the sequential displacement of methoxy groups.
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Figure 1: Step-wise addition-elimination mechanism for triazine synthesis involving DMCC.

Application Protocols
Protocol A: Base-Mediated Synthesis of 1,3,5-Triazines
This method is the industrial standard for synthesizing herbicide intermediates (e.g., for

Thifensulfuron-methyl) and pharmaceutical scaffolds. It utilizes a base to catalyze the

nucleophilic attack of an amidine salt upon DMCC.

Target Product: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Reagents: Acetamidine

hydrochloride, DMCC, Potassium Hydroxide (KOH), Methanol.[2][3]

Step-by-Step Methodology:
Catalyst/Base Preparation:

In a jacketed reactor, charge Methanol (50 mL).

Cool to 10°C.

Add Potassium Hydroxide (6.8 g, 120 mmol) or Sodium Methoxide (catalytic to

stoichiometric quantity depending on HCl scavenging needs). Note: If using free base
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amidine, only catalytic alkoxide (0.1-0.2 equiv) is required to drive the equilibrium.

Add Acetamidine Hydrochloride (9.5 g, 100 mmol). Stir for 15 minutes to generate the free

amidine in situ.

Controlled Addition:

Dissolve Dimethyl cyanocarbonimidate (11.4 g, 100 mmol) in Methanol (40 mL).

Add this solution dropwise to the reactor over 30 minutes, maintaining internal

temperature < 25°C. Exotherm Control: The first displacement is rapid and exothermic.

Reaction Phase:

Warm the mixture to 25°C (Ambient).

Stir continuously for 2-3 hours. Monitor by HPLC or TLC (Ethyl Acetate/Hexane). The

disappearance of the nitrile stretch (2200 cm⁻¹) of DMCC indicates conversion.

Quench & Isolation:

Pour the reaction mixture into Ice Water (40 mL).

The product precipitates as a white/off-white solid.

Filtration: Collect the solid by vacuum filtration.

Wash: Wash with cold water (2 x 20 mL) followed by cold methanol (1 x 10 mL) to remove

residual base and byproducts.

Drying: Dry in a vacuum oven at 70°C overnight.

Expected Yield: 80–85% (approx. 11.8 g).[2] Data Validation: Melting Point: 260–262°C.

Protocol B: Synthesis of Heteroallenes (Phosphide-
Catalyzed)
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A specialized protocol for advanced inorganic synthesis, reacting DMCC with phosphide anions

to create phosphorus-containing heteroallenes (Goicoechea Method). This represents a frontier

application in main-group catalysis.

Target Product: 2-Phosphaethynolate derivatives / Heteroallene anions. Reagents: Sodium

Phosphide (NaPH₂), DMCC, 18-crown-6 (Phase Transfer Catalyst).

Step-by-Step Methodology:
Inert Atmosphere Setup:

Perform all operations in a Glovebox under Argon (< 0.1 ppm O₂/H₂O).

Suspend NaPH₂ (1 equiv) and 18-crown-6 (1 equiv) in dry THF (10 mL).

Reagent Addition:

Add Dimethyl cyanocarbonimidate (1 equiv) dissolved in THF slowly at -78°C.

Reaction Progression:

Allow the mixture to warm to room temperature over 4 hours.

The reaction proceeds via a Michael addition-elimination pathway, eliminating Methanol

(sequestered by the base/solvent system).

Isolation:

Filter the resulting suspension to remove sodium methoxide byproducts.

Concentrate the filtrate to yield the Cyapho-cyanamide salt or related heteroallene

species.

Significance: This protocol provides access to "heavy" analogs of cyanates, useful for further

catalytic cycles in organometallic chemistry.

Comparative Analysis of Methods
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Parameter
Method A: Triazine
Synthesis

Method B: Heteroallene
Synthesis

Catalyst/Promoter KOH / NaOMe (Base) 18-crown-6 (PTC) / NaPH₂

Solvent System Methanol (Polar Protic) THF (Polar Aprotic, Dry)

Temperature 10°C → 25°C -78°C → 25°C

Key Mechanism
Double Nucleophilic

Substitution (SɴAr-like)
Michael Addition-Elimination

Primary Utility
Agrochemical/Pharma

Intermediates

Fundamental Main-Group

Chemistry

Atom Economy Moderate (-2 MeOH) Moderate (-2 MeOH)

Troubleshooting & Optimization
Low Yield (Method A): Often caused by "over-reaction" where the solvent (Methanol) attacks

the product if the temperature is too high (>40°C), leading to trimethoxy-triazine byproducts.

Solution: Strictly control temperature < 25°C.

Impurity Formation: If the amidine hydrochloride is not fully neutralized, the reaction stalls.

Ensure the base equivalents match the HCl salt + catalytic excess.

Handling DMCC: The reagent is a skin irritant and potential sensitizer. Use prolonged-

breakthrough gloves (Nitrile/Neoprene).
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Chemical Profile: Dimethyl Cyanocarbonimidate (CAS 24771-25-3).[1][2]

Source: ChemicalBook D

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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